molecular formula C12H23NO10S3 B191350 Glucoraphanin CAS No. 21414-41-5

Glucoraphanin

Cat. No. B191350
CAS RN: 21414-41-5
M. Wt: 437.5 g/mol
InChI Key: GMMLNKINDDUDCF-UHFFFAOYSA-N
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Description

Glucoraphanin is a glucosinolate found in broccoli, mustard, and other cruciferous vegetables . It is converted to sulforaphane by the enzyme myrosinase . In plants, sulforaphane deters insect predators and acts as a selective antibiotic .


Synthesis Analysis

Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .


Molecular Structure Analysis

The molecular formula of Glucoraphanin is C12H23NO10S3 . Its average mass is 437.507 Da and its monoisotopic mass is 437.048401 Da .


Chemical Reactions Analysis

Glucosinolates, such as Glucoraphanin, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .


Physical And Chemical Properties Analysis

Glucoraphanin has a molar mass of 437.49 g·mol−1 . Its solubility in water is ≥ 76.5 mg/mL . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Impact on Obesity and Metabolic Health

  • Reducing Obesity : Glucoraphanin was shown to decrease liver weights and adipose tissue masses in high-fat diet-fed mice, suggesting its potential anti-obesity effects. It also altered lipid metabolism and influenced gut microflora, indicating a role in managing obesity-related issues (Xu et al., 2020).
  • Insulin Resistance and NAFLD : A study found that dietary glucoraphanin ameliorated obesity, insulin resistance, and nonalcoholic fatty liver disease in mice by promoting fat browning, reducing chronic inflammation, and modulating redox stress (Nagata et al., 2017).

2. Anticancer Properties

  • Glucoraphanin in Cancer Prevention : Known as a precursor to sulforaphane, glucoraphanin has natural chemopreventive and anticarcinogen characteristics, with high content in cruciferous vegetables, particularly broccoli. Its synthesis, metabolism, and genetic characteristics have been widely studied for their potential in cancer prevention (Liu Nian-z, 2014).

3. Neuroprotective and Antidepressant Effects

  • Alleviating Depressive-like Behaviour : Glucoraphanin showed rapid antidepressant responses in a rat model, suggesting its potential as a natural candidate for treating depression. It influenced serotonin and noradrenaline levels in the prefrontal cortex and modulated neurochemical alterations (Tucci et al., 2022).

4. Liver Function Improvement

  • Enhancing Liver Health : Research indicated that glucoraphanin supplements could improve serum alanine aminotransferase levels, thereby benefiting liver health in middle-aged adults with high-normal serum hepatic biomarkers (Satomi et al., 2022).

5. Biosynthesis and Engineering

  • Microbial Fermentation for Production : Metabolic engineering in microorganisms like E. coli has been explored for efficient production of glucoraphanin, highlighting the potential of supplying this compound through microbial fermentation instead of plant extraction (Yang et al., 2020).

6. Anti-inflammatory Activity

  • Reducing Inflammation : Synthetic and natural glucoraphanin showed significant anti-inflammatory activity by inhibiting tumor necrosis factor alpha secretion, highlighting its potential in inflammation-related therapeutic applications (Vo et al., 2019).

Safety And Hazards

Glucoraphanin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Although there is evidence that consumption of a high glucoraphanin diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucoraphanin supplements are needed . The evidence suggests that glucosinolates and their isothiocyanate metabolites found in cruciferous vegetables are important components in the prevention and treatment of multiple chronic diseases .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMLNKINDDUDCF-RFOBZYEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894071
Record name 4-Methylsulfinylbutyl glucosinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfinylbutyl glucosinolate

CAS RN

21414-41-5, 1432982-77-8
Record name Glucoraphanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucoraphanin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylsulfinylbutyl glucosinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,830
Citations
NV Matusheski, EH Jeffery - Journal of agricultural and food …, 2001 - ACS Publications
… A recent study has shown that glucoraphanin levels in broccoli may not … glucoraphanin by myrosinase. The objective of this research was to compare the ability of the two glucoraphanin …
Number of citations: 274 pubs.acs.org
T Sivapalan, A Melchini, S Saha… - Molecular nutrition & …, 2018 - Wiley Online Library
… Broccoli accumulates 4-methylsulphinylbutyl glucosinolate (glucoraphanin) which is … of glucoraphanin. This study seeks to quantify the exposure of human tissues to glucoraphanin and …
Number of citations: 68 onlinelibrary.wiley.com
MW Farnham, KK Stephenson, JW Fahey - HortScience, 2005 - journals.ashs.org
… resulting sprouts can contain high levels of glucoraphanin, a glucosinolate, which can be … a determinant of glucoraphanin concentration in broccoli seed. Glucoraphanin and glucoiberin …
Number of citations: 58 journals.ashs.org
L Xu, N Nagata, T Ota - Adipocyte, 2018 - Taylor & Francis
… efficiency and safety of glucoraphanin in alleviating obesity, … glucoraphanin-treated lean mice indicate that glucoraphanin … study is that the effects of glucoraphanin were evaluated on a …
Number of citations: 69 www.tandfonline.com
LG West, KA Meyer, BA Balch, FJ Rossi… - Journal of agricultural …, 2004 - ACS Publications
… to (1) determine the glucoraphanin content of a fairly large … consumed crucifers reported to contain glucoraphanin, (2) … consumed crucifers highest in glucoraphanin content, but with the …
Number of citations: 135 pubs.acs.org
A Conzatti, FCT da Silva Fróes, IDS Perry… - Nutrición …, 2015 - redalyc.org
Introduction: Sulforaphane (SFN) is an isothiocyanate derived from glucoraphanin (GRA), which is found in great amounts especially in broccoli. Its consumption has been reported to …
Number of citations: 58 www.redalyc.org
D Angelino, E Jeffery - Journal of functional foods, 2014 - Elsevier
There is a growing interest in the health benefits of broccoli. Sulforaphane, the major bioactive component in broccoli, is an unstable isothiocyanate stored in the plant as glucoraphanin. …
Number of citations: 148 www.sciencedirect.com
J Sun, Y Wang, X Pang, S Tian, Q Hu, X Li, J Liu… - Food Chemistry, 2021 - Elsevier
Brassica vegetables are widely consumed mostly after processing and cooking. These processing and cooking methods not only can affect the taste, texture, flavor and nutrients of …
Number of citations: 30 www.sciencedirect.com
N Rangkadilok, B Tomkins, ME Nicolas… - Journal of Agricultural …, 2002 - ACS Publications
… in glucoraphanin concentration in MAP with no holes at 4 C and two microholes at 20 C for up to 10 days. Decreases in glucoraphanin … for preserving glucoraphanin concentration in …
Number of citations: 141 pubs.acs.org
MH Traka, S Saha, S Huseby, S Kopriva… - New …, 2013 - Wiley Online Library
… These health benefits have been attributed to glucoraphanin that specifically accumulates … of glucoraphanin may deliver greater health benefits. Three high‐glucoraphanin F 1 broccoli …
Number of citations: 140 nph.onlinelibrary.wiley.com

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